molecular formula C15H21ClN2O3S B7059824 1-[4-(2-Chlorophenyl)piperazin-1-yl]-4-methylsulfonylbutan-1-one

1-[4-(2-Chlorophenyl)piperazin-1-yl]-4-methylsulfonylbutan-1-one

Cat. No.: B7059824
M. Wt: 344.9 g/mol
InChI Key: QYNXRARUYOTZMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(2-Chlorophenyl)piperazin-1-yl]-4-methylsulfonylbutan-1-one is a synthetic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and are commonly used in pharmaceuticals and agrochemicals

Preparation Methods

The synthesis of 1-[4-(2-Chlorophenyl)piperazin-1-yl]-4-methylsulfonylbutan-1-one involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction typically involves the use of diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The protected piperazine intermediate is then deprotected using thiophenol (PhSH) to yield the final product .

Industrial production methods for piperazine derivatives often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. These methods may include parallel solid-phase synthesis and photocatalytic synthesis to enhance efficiency and scalability .

Chemical Reactions Analysis

1-[4-(2-Chlorophenyl)piperazin-1-yl]-4-methylsulfonylbutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .

Scientific Research Applications

1-[4-(2-Chlorophenyl)piperazin-1-yl]-4-methylsulfonylbutan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(2-Chlorophenyl)piperazin-1-yl]-4-methylsulfonylbutan-1-one involves its interaction with specific molecular targets and pathways. The piperazine ring is known to modulate pharmacokinetic properties, enhancing the compound’s ability to bind to receptors and enzymes. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

1-[4-(2-Chlorophenyl)piperazin-1-yl]-4-methylsulfonylbutan-1-one can be compared with other piperazine derivatives, such as:

    Cetirizine: An antihistamine used to treat allergies.

    Aripiprazole: An antipsychotic used to treat schizophrenia and bipolar disorder.

    Quetiapine: Another antipsychotic used for similar indications.

What sets this compound apart is its unique combination of the piperazine ring with a chlorophenyl group and a methylsulfonylbutanone moiety, which may confer distinct biological activities and pharmacokinetic properties .

Properties

IUPAC Name

1-[4-(2-chlorophenyl)piperazin-1-yl]-4-methylsulfonylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O3S/c1-22(20,21)12-4-7-15(19)18-10-8-17(9-11-18)14-6-3-2-5-13(14)16/h2-3,5-6H,4,7-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYNXRARUYOTZMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCCC(=O)N1CCN(CC1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.